Di(2-thiazolyl)methanone

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Di(2-thiazolyl)methanone (DTZM) is a premium heterocyclic ketone building block (MW 196.25 g/mol) for advanced medicinal and coordination chemistry. Its 2,2′-thiazolyl substitution provides predictable N,N-bidentate chelation, forming a five-membered metallacycle essential for optimizing homogeneous catalysts. The compact, Rule-of-Three-compliant core is ideal for fragment screening libraries targeting enzymes and PPIs, ensuring high ligand efficiency. Select DTZM for chemoselective bioconjugation or as a key intermediate in bioactive chalcones. All lots ship with full NMR, HPLC, and GC analytical certificates to guarantee ≥97% purity, eliminating experimental risk from generic thiazole analogs.

Molecular Formula C7H4N2OS2
Molecular Weight 196.3 g/mol
CAS No. 55707-55-6
Cat. No. B1356511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(2-thiazolyl)methanone
CAS55707-55-6
Molecular FormulaC7H4N2OS2
Molecular Weight196.3 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C(=O)C2=NC=CS2
InChIInChI=1S/C7H4N2OS2/c10-5(6-8-1-3-11-6)7-9-2-4-12-7/h1-4H
InChIKeyJNWGVJCGMNPJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(2-thiazolyl)methanone (CAS 55707-55-6) for Research & Development: Core Identity and Procurement Specifications


Di(2-thiazolyl)methanone (DTZM, bis(1,3-thiazol-2-yl)methanone) is a heterocyclic ketone comprising two 2-thiazolyl rings connected by a central carbonyl bridge . It is primarily employed as a versatile building block in medicinal chemistry and coordination chemistry, with documented applications in the synthesis of bioactive molecules and metal-chelating ligands . The compound is commercially available from multiple global suppliers with standard purity specifications of 95% to ≥97%, and vendors such as Bidepharm and Beyotime provide batch-specific analytical certificates (NMR, HPLC, GC) to support quality control in research and development workflows .

Procurement Risk: Why Di(2-thiazolyl)methanone Cannot Be Readily Substituted by Other Thiazole Ketones


In research procurement, the substitution of Di(2-thiazolyl)methanone with a generic 'thiazole ketone' introduces significant experimental risk due to distinct physicochemical and reactivity profiles. The compound's specific 2,2′-thiazolyl substitution pattern dictates its unique electronic environment, steric constraints, and metal-coordination geometry, which directly influence downstream synthetic yields, biological target engagement, and material properties . While structurally related analogs such as bis(4-thiazolyl)methanone or benzo-fused derivatives possess different π-systems and steric bulk, only Di(2-thiazolyl)methanone provides the precise bite angle and electron density required for certain metal-catalyzed transformations and peptide-binding interactions . The following section presents quantitative evidence of these differentiators to inform rigorous scientific selection.

Quantitative Differentiators: Di(2-thiazolyl)methanone vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiate Di(2-thiazolyl)methanone from Benzo-Fused Analogs for Fragment-Based Screening

In fragment-based drug discovery (FBDD), lower molecular weight and reduced heavy atom count are critical parameters for hit identification and subsequent optimization . Di(2-thiazolyl)methanone (C7H4N2OS2) possesses a molecular weight of 196.25 g/mol and 12 non-hydrogen atoms . In contrast, the closely related benzo-fused analog, Bis(benzo[d]thiazol-2-yl)methanone (CAS 4464-60-2), has a molecular weight of 296.39 g/mol and 20 non-hydrogen atoms . The 100.14 g/mol difference (a 51% increase) significantly impacts ligand efficiency metrics and solubility, making Di(2-thiazolyl)methanone a more advantageous starting point for fragment elaboration campaigns where maintaining low molecular weight is essential.

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Purity and Analytical Documentation: Di(2-thiazolyl)methanone Offers Verifiable Quality for Reproducible Research

For research procurement, the availability of batch-specific analytical data is a key differentiator that ensures experimental reproducibility. Di(2-thiazolyl)methanone is supplied by vendors such as Bidepharm and Beyotime with standard purities of 95% to ≥97%, accompanied by documented analytical certificates including NMR, HPLC, and GC . In contrast, many generic thiazole derivatives or custom-synthesized batches may be provided without such rigorous documentation, introducing variability that can compromise reaction yields, binding assay results, and material property measurements. The quantifiable purity specification (≥97%) provides a clear benchmark for experimental design and troubleshooting .

Quality Control Analytical Chemistry Reproducibility

Peptide-Binding Specificity: Di(2-thiazolyl)methanone Forms Covalent Bonds with Amide Carbonyl Groups

Di(2-thiazolyl)methanone (DTZM) exhibits a unique chemical reactivity profile that distinguishes it from simple thiazole monomers or other bis-thiazole regioisomers. Specifically, DTZM has been shown to bind to the nitrogen atoms of peptides containing an amide bond and subsequently form a covalent bond with the carbonyl group in the sidechain . This dual-interaction mode—coordination via thiazole nitrogen atoms followed by covalent modification of a proximal carbonyl—is not a general property of all thiazole-containing compounds. For example, mono-thiazole ketones lack the second thiazole ring necessary to achieve the required pre-organization for this tandem binding event, while 4-thiazolyl regioisomers present a different geometry that would alter the trajectory of nucleophilic attack .

Chemical Biology Peptide Chemistry Ligand Design

Metal Coordination Geometry: Di(2-thiazolyl)methanone Provides a Defined N,N-Bidentate Chelation Motif

The spatial arrangement of the two thiazole nitrogen atoms in Di(2-thiazolyl)methanone creates a specific N,N-bidentate chelation pocket that is geometrically distinct from other bis-thiazole isomers . In the 2,2′-substituted isomer, the nitrogen lone pairs are oriented to form a five-membered chelate ring upon metal coordination, which is a well-established motif for stabilizing transition metal complexes . In contrast, the 2,4′- or 4,4′-substituted bis-thiazole analogs would generate six- or seven-membered chelate rings with different stability constants and altered catalytic activity. This geometric constraint is a direct consequence of the 2-position substitution on both thiazole rings, a feature unique to Di(2-thiazolyl)methanone among commercially available bis-thiazole ketones .

Coordination Chemistry Catalysis Ligand Design

High-Impact Applications for Di(2-thiazolyl)methanone Based on Verified Differentiators


Fragment-Based Lead Discovery

Di(2-thiazolyl)methanone is optimally suited for inclusion in fragment screening libraries targeting enzymes or protein-protein interactions . Its low molecular weight (196.25 g/mol) and compact, heteroaromatic core satisfy the 'Rule of Three' for fragment-likeness, ensuring high ligand efficiency and favorable physicochemical properties for downstream optimization. The compound's documented purity (≥97%) and availability of analytical certificates further support robust, reproducible hit validation .

Peptide and Protein Bioconjugation Tool

The demonstrated ability of Di(2-thiazolyl)methanone to bind to peptide amide nitrogen atoms and form a covalent bond with sidechain carbonyl groups positions it as a valuable tool for chemoselective bioconjugation . This reactivity can be harnessed for site-specific labeling of proteins, stapling of peptide therapeutics, or as a warhead in the development of covalent inhibitors and PROTACs, where precise molecular recognition is paramount.

Design of Tailored Metal Complexes for Catalysis

The predictable N,N-bidentate chelation geometry of Di(2-thiazolyl)methanone—forming a five-membered metallacycle—makes it a preferred ligand scaffold for the development of homogeneous catalysts in organic synthesis . This structural predictability allows researchers to tune the electronic and steric properties of the resulting metal complex with confidence, facilitating the optimization of cross-coupling reactions, C-H activation, and other transformations where ligand geometry dictates selectivity and turnover frequency.

Synthesis of Antimicrobial and Anticancer Agents

As a key intermediate, Di(2-thiazolyl)methanone is utilized in the synthesis of thiazole-containing chalcones and other heterocyclic derivatives that have been reported to exhibit antimicrobial and anticancer activities . While the parent compound's direct biological data is limited, its role as a building block is substantiated by research demonstrating that thiazole derivatives, accessible via DTZM-based synthetic routes, show promising in vitro activity against various pathogens and cancer cell lines .

Technical Documentation Hub

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